REACTION_CXSMILES
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[Cl:1][C:2]1[CH:3]=[C:4]([C:13]([OH:15])=O)[C:5](=[O:12])[N:6]([CH:9]([CH3:11])[CH3:10])[C:7]=1[CH3:8].C(Cl)(=O)C(Cl)=O.[NH2:22][CH2:23][CH:24]1[CH2:29][CH2:28][N:27]([C:30]([O:32][C:33]([CH3:36])([CH3:35])[CH3:34])=[O:31])[CH2:26][CH2:25]1.C(N(CC)C(C)C)(C)C>ClCCl.CN(C)C=O>[Cl:1][C:2]1[CH:3]=[C:4]([C:13]([NH:22][CH2:23][CH:24]2[CH2:29][CH2:28][N:27]([C:30]([O:32][C:33]([CH3:36])([CH3:35])[CH3:34])=[O:31])[CH2:26][CH2:25]2)=[O:15])[C:5](=[O:12])[N:6]([CH:9]([CH3:10])[CH3:11])[C:7]=1[CH3:8]
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Name
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|
Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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ClC=1C=C(C(N(C1C)C(C)C)=O)C(=O)O
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Name
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Example 1(7)
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Quantity
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2.66 g
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Type
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reactant
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Smiles
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|
Name
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|
Quantity
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4.41 g
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Type
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reactant
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Smiles
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C(C(=O)Cl)(=O)Cl
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Name
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|
Quantity
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3.72 g
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Type
|
reactant
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Smiles
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NCC1CCN(CC1)C(=O)OC(C)(C)C
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Name
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Quantity
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2.25 g
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Type
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reactant
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Smiles
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C(C)(C)N(C(C)C)CC
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Name
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Quantity
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30 mL
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Type
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solvent
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Smiles
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ClCCl
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Name
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|
Quantity
|
0 (± 1) mol
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Type
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solvent
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Smiles
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CN(C=O)C
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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the mixture was stirred at room temperature for 18 h
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The solvent and excess amounts of oxalyl chloride were removed in vacuo
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Type
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DISSOLUTION
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Details
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The residue was dissolved in dichloromethane (80 mL)
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Type
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CUSTOM
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Details
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Then, the mixture was quenched with saturated sodium hydrogencarbonate aqueous solution (100 mL)
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Type
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EXTRACTION
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Details
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extracted with dichloromethane (100 mL×4)
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Type
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DRY_WITH_MATERIAL
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Details
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The combined organic layers were dried over magnesium sulfate
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Type
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CONCENTRATION
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Details
|
concentrated in vacuo
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Type
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CUSTOM
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Details
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The residue was chromatographed on a column of silica gel eluting with n-hexane/ethyl acetate (v/v=1/1)
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Reaction Time |
18 h |
Name
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|
Type
|
product
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Smiles
|
ClC=1C=C(C(N(C1C)C(C)C)=O)C(=O)NCC1CCN(CC1)C(=O)OC(C)(C)C
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Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.27 g | |
YIELD: PERCENTYIELD | 99% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |